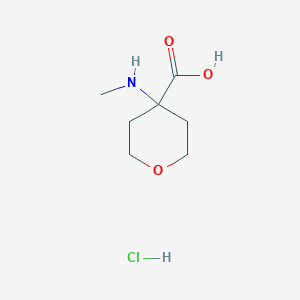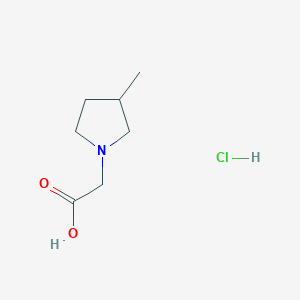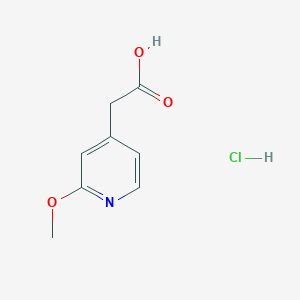![molecular formula C13H15N3O6 B1435632 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid CAS No. 1803609-01-9](/img/structure/B1435632.png)
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
Overview
Description
“1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid” is a chemical compound with the CAS Number: 1803609-01-9 . It has a molecular weight of 309.28 . The IUPAC name for this compound is 1-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)ethan-1-amine oxalate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O2.C2H2O4/c1-8(12)11-14-13-10(16-11)7-15-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8H,7,12H2,1H3;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches
Research highlights the synthesis of novel oxadiazole derivatives, demonstrating their significance in medicinal chemistry and materials science. For instance, the synthesis of 5-(5-Methylisoxazol-3-yl)-4-substituted aminomethyl-2-thin-1,3,4-oxadiazoles and 4-acetyl-2-(5-methylisoxazol-3-yl)-5-substituted-1,3,4-oxadiazoles showcases the versatility of oxadiazoles as scaffolds for further chemical modifications and the exploration of their biological activities (Hui et al., 2002).
Structural Analysis
Studies also emphasize the importance of structural analysis in understanding the properties of oxadiazole derivatives. The X-ray crystal structure analysis of organic acid–base adducts derived from oxadiazoles and bis(benzimidazole) provides insights into the non-covalent interactions that govern the formation of supramolecular complexes, highlighting the potential of oxadiazoles in the development of new materials (Jin et al., 2014).
Biological and Pharmacological Screening
Antimicrobial Activities
The antibacterial properties of oxadiazole derivatives have been explored, with some compounds demonstrating efficacy against bacterial strains. This indicates the potential of oxadiazole compounds in developing new antimicrobial agents (Mashaly et al., 1995).
Anticancer Potential
The synthesis and biological evaluation of oxadiazole derivatives as anticancer agents reflect the ongoing efforts to discover novel therapeutic agents. Studies have reported the synthesis of compounds with potential anticancer activities, underscoring the therapeutic potential of oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).
Chemical Properties and Applications
Corrosion Inhibition
Oxadiazole derivatives have been evaluated for their corrosion inhibition properties, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This opens up applications in materials science and engineering, highlighting the multifaceted utility of oxadiazole compounds (Ammal et al., 2018).
Energetic Materials
The development of energetic materials using oxadiazole derivatives showcases their potential in creating compounds with high heat of detonation and favorable energetic properties. Such research contributes to the advancement of materials for military and aerospace applications (Cao et al., 2020).
Safety and Hazards
properties
IUPAC Name |
oxalic acid;1-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.C2H2O4/c1-8(12)11-14-13-10(16-11)7-15-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8H,7,12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPXOHYZMYYTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)COC2=CC=CC=C2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



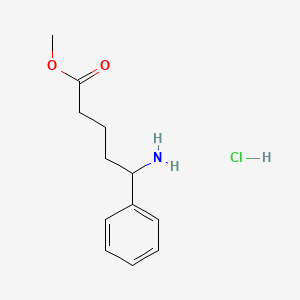
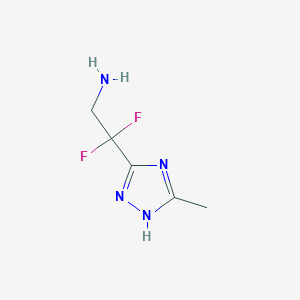
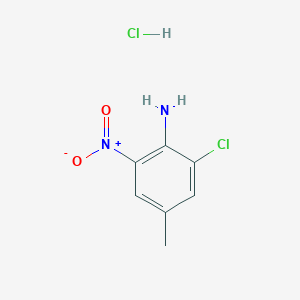
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)
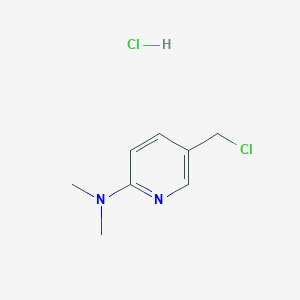
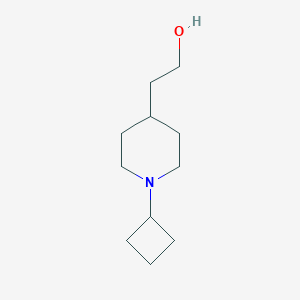
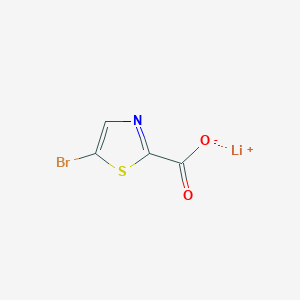


![9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1435565.png)
